4-(4-Chlorobenzoselenoyl)morpholine
Description
4-(4-Chlorobenzoselenoyl)morpholine is a selenium-containing morpholine derivative characterized by a chlorobenzoselenoyl group attached to the morpholine ring. The selenoyl (Se=O) moiety introduces unique electronic and steric properties, distinguishing it from other halogenated or sulfur-containing analogues. Selenium’s redox-active nature and larger atomic radius compared to sulfur or oxygen may enhance its interaction with biological targets or materials.
Properties
Molecular Formula |
C11H12ClNOSe |
|---|---|
Molecular Weight |
288.6 g/mol |
IUPAC Name |
(4-chlorophenyl)-morpholin-4-ylmethaneselone |
InChI |
InChI=1S/C11H12ClNOSe/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChI Key |
JTZLWHVNHFFEBA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=[Se])C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1COCCN1C(=[Se])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and functional differences between 4-(4-Chlorobenzoselenoyl)morpholine and related morpholine derivatives:
Key Observations:
- Selenium vs. Halogens: The selenoyl group in the target compound contrasts with bromine in VPC-14449 and chlorine in the thienopyrimidine derivative. Selenium’s lower electronegativity and larger atomic size may alter bond polarization and molecular interactions compared to halogens .
- Nitro vs. In contrast, the selenoyl group may confer redox activity, useful in catalysis or therapeutic contexts .
- The selenoyl group’s bulkiness might limit such interactions but improve metal coordination .
Physicochemical and Stability Considerations
- Stability: The thienopyrimidine derivative requires storage under inert gas, suggesting sensitivity to moisture or oxidation . Selenium-containing compounds like this compound may exhibit similar instability due to selenium’s susceptibility to oxidation.
- Synthetic Challenges: Evidence from VPC-14449 highlights that minor structural errors (e.g., bromine substitution position) can drastically alter NMR spectra and properties . This underscores the importance of precise synthesis for the target compound’s selenoyl group placement.
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